![molecular formula C14H11N3O4 B12682026 2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 162265-48-7](/img/structure/B12682026.png)
2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-nitro- is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a nitro group at the 6th position and an aminoethyl group at the 2nd position, making it a unique derivative of isoquinoline.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-nitro- typically involves multi-step organic reactions. One common method includes the nitration of isoquinoline derivatives followed by the introduction of the aminoethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance reaction rates and yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminoethyl group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-amino-.
Aplicaciones Científicas De Investigación
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aminoethyl group can enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-amino-
- 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-hydroxy-
- 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-methyl-
Uniqueness
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-nitro- is unique due to the presence of both a nitro group and an aminoethyl group, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the aminoethyl group can enhance binding affinity to specific molecular targets.
Propiedades
Número CAS |
162265-48-7 |
|---|---|
Fórmula molecular |
C14H11N3O4 |
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
2-(2-aminoethyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C14H11N3O4/c15-6-7-16-13(18)9-3-1-2-8-11(17(20)21)5-4-10(12(8)9)14(16)19/h1-5H,6-7,15H2 |
Clave InChI |
SHXLELZKHGOXQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



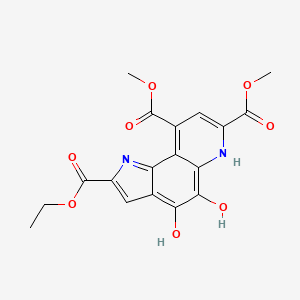

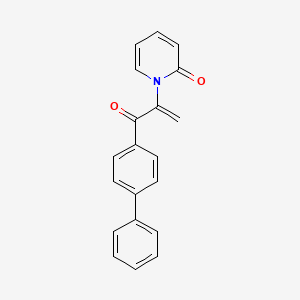
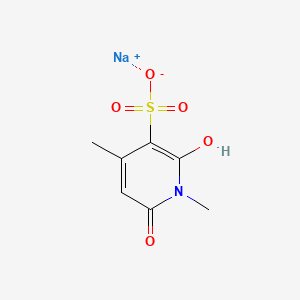



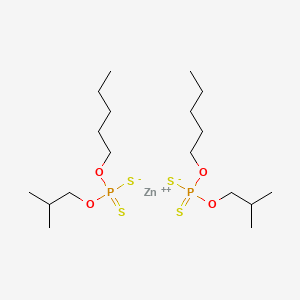
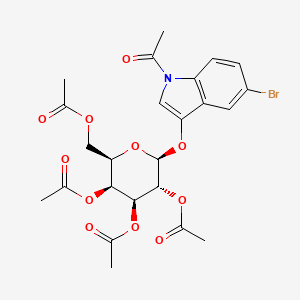

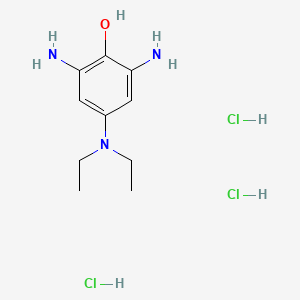
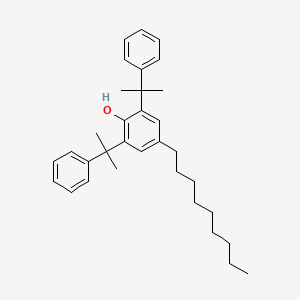
![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)
